

Structural Rationale & Physicochemical Profiling

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde

CAS No.: 783304-07-4

Cat. No.: B3038168

[Get Quote](#)

The architectural value of CAS 26934-35-0 lies in its dual functionality. The aldehyde group acts as a highly reactive electrophile, primed for reductive aminations, Knoevenagel condensations, or oxidations. Conversely, the 3-(dimethylamino)propoxy moiety is a privileged pharmacophore. With a pKa typically around 9–10, the tertiary amine remains protonated at physiological pH. This protonation dramatically enhances the aqueous solubility of highly lipophilic drug scaffolds (improving oral bioavailability) and facilitates critical electrostatic interactions (salt bridges) with acidic amino acid residues within target protein binding pockets.

Table 1: Physicochemical & Computational Data

Property	Value	Causality / Significance
Molecular Formula	C ₁₂ H ₁₇ NO ₂	Standardized precursor mass[1].
Molecular Weight	207.27 g/mol	Low molecular weight allows for downstream additions without violating Lipinski's Rule of 5[1].
LogP (XLogP3-AA)	1.62	Optimal lipophilicity for membrane permeability while maintaining aqueous solubility[1].
Topological Polar Surface Area	29.54 Å ²	Low TPSA ensures excellent blood-brain barrier (BBB) penetration if required for neuro-oncology targets[1].
Density & Refractive Index	1.031 g/mL; 1.543	Liquid state at room temperature; requires precise volumetric or gravimetric handling[2].

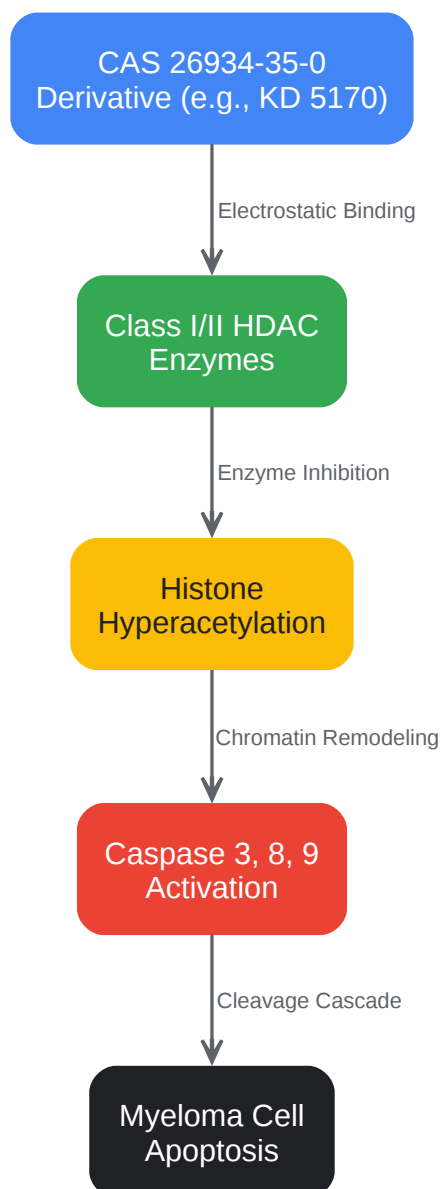
Core Applications in Targeted Therapeutics

Epigenetic Modulators: Non-Hydroxamate HDAC Inhibitors

Historically, Histone Deacetylase (HDAC) inhibitors like Vorinostat have relied on hydroxamic acid moieties to chelate the catalytic zinc ion in the enzyme's active site. However, CAS 26934-35-0 is instrumental in synthesizing KD 5170 (CAS 940943-37-3), a novel mercaptoketone-based pan-HDAC inhibitor[3].

In the architecture of KD 5170, the 4-[3-(dimethylamino)propoxy]phenyl group (derived from CAS 26934-35-0) extends into the solvent-exposed rim of the HDAC active site. The protonated dimethylamine forms stable electrostatic interactions, altering the enzyme's conformational dynamics and effectively blocking substrate binding without relying on

traditional hydroxamate chelation[4]. This unique binding kinetic leads to profound histone hyperacetylation and the activation of caspases 3, 8, and 9, triggering apoptosis in primary myeloma cells[3].



[Click to download full resolution via product page](#)

Mechanism of HDAC inhibition and apoptosis induction by CAS 26934-35-0 derivatives.

Kinase Inhibitors & Pharmacokinetic Optimization

Poor pharmacokinetic (PK) properties, such as rapid hepatic metabolism, frequently cause clinical trial failures. CAS 26934-35-0 is utilized to append the dimethylaminopropoxy tail onto rigid heterocyclic scaffolds, such as imidazo[4,5-c]cinnolin-2-one derivatives used in targeted cancer therapies[5]. The incorporation of this tail sterically shields vulnerable metabolic sites and alters the volume of distribution, thereby preventing rapid drug clearance and extending the therapeutic half-life[5].

Experimental Workflows: Standardized Reductive Amination

To covalently link the 4-[3-(dimethylamino)propoxy]phenyl pharmacophore to a primary amine scaffold, reductive amination is the most robust protocol. The following methodology is designed as a self-validating system, ensuring high yield while preventing over-reduction.

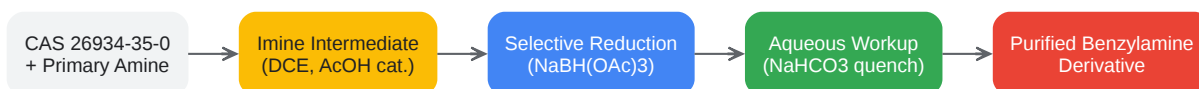
Causality & Reagent Selection

- Solvent (1,2-Dichloroethane, DCE): Chosen over dichloromethane (DCM) due to its higher boiling point (83 °C), allowing mild heating if the initial imine condensation is sterically hindered.
- Acid Catalyst (Glacial Acetic Acid): Lowers the pH to ~4.5, accelerating the dehydration of the hemiaminal intermediate into the imine without fully protonating the imine (which would inhibit reduction).
- Reducing Agent (Sodium Triacetoxyborohydride, STAB): STAB is sterically bulky and electron-deficient compared to NaBH₄. It selectively reduces the protonated imine (iminium ion) at room temperature while leaving unreacted CAS 26934-35-0 intact, preventing the formation of unwanted benzyl alcohol byproducts.

Step-by-Step Protocol

- Imine Condensation: Dissolve the target primary amine (1.0 mmol) and CAS 26934-35-0 (1.05 mmol, slight excess to drive conversion) in anhydrous DCE (10 mL) under an inert nitrogen atmosphere. Add glacial acetic acid (1.0 mmol). Stir at room temperature for 2 hours.

- Validation Check: Monitor via TLC (DCM:MeOH 9:1). The complete disappearance of the primary amine spot confirms quantitative imine formation.
- Selective Reduction: Cool the reaction vessel to 0 °C. Add STAB (1.5 mmol) portion-wise over 10 minutes. Causality: Slow addition controls the exothermic release, preventing localized thermal degradation of the imine.
- Maturation: Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 12 hours.
- Quench & Phase Separation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Causality: The basic quench neutralizes the acetic acid, decomposes unreacted STAB, and ensures the newly formed basic amines are deprotonated (free base form) for organic extraction.
- Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purification: Purify via flash column chromatography (silica gel, eluting with a gradient of DCM to 10% MeOH in DCM containing 1% Et₃N). Causality: The addition of 1% triethylamine neutralizes the acidic silanol groups on the silica gel, preventing the highly basic tertiary amine product from streaking.



[Click to download full resolution via product page](#)

Standardized reductive amination workflow for CAS 26934-35-0.

Safety & Regulatory Considerations

CAS 26934-35-0 is a highly reactive chemical intermediate and must be handled with strict adherence to GHS safety protocols.

- **Hazards:** The compound is classified as corrosive. It causes severe skin burns, eye damage, and respiratory tract irritation[6].
- **Handling:** All manipulations must be performed inside a Class II chemical fume hood. Personnel must wear chemical-resistant gloves, protective eyewear, and, if aerosolization is a risk, an ABEK-type (EN14387) respirator filter[2].
- **Emergency Response:** Due to its corrosive nature, if the compound is ingested, gastric lavage or emesis is strictly contraindicated due to the high risk of esophageal or gastric perforation[6].

References

- Hassig, C.A., et al. "KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo." *Molecular Cancer Therapeutics* (PubMed). Available at:[[Link](#)]
- Google Patents. "WO2019057757A1 - 1,3-dihydroimidazo[4,5-c]cinnolin-2-one compounds and their use in treating cancer".

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [guidechem.com](https://www.guidechem.com) [[guidechem.com](https://www.guidechem.com)]
- 2. 4-[3-(二甲氨基)丙氧基]苯甲醛 96% | Sigma-Aldrich [[sigmaaldrich.cn](https://www.sigmaaldrich.cn)]
- 3. [caymanchem.com](https://www.caymanchem.com) [[caymanchem.com](https://www.caymanchem.com)]
- 4. [scbt.com](https://www.scbt.com) [[scbt.com](https://www.scbt.com)]

- [5. WO2019057757A1 - 1,3-dihydroimidazo\[4,5-c\]cinnolin-2-one compounds and their use in treating cancer - Google Patents \[patents.google.com\]](#)
- [6. fishersci.com \[fishersci.com\]](#)
- To cite this document: BenchChem. [Structural Rationale & Physicochemical Profiling]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3038168/docs#structural-rationale-physicochemical-profiling\]](https://www.benchchem.com/product/b3038168/docs#structural-rationale-physicochemical-profiling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

